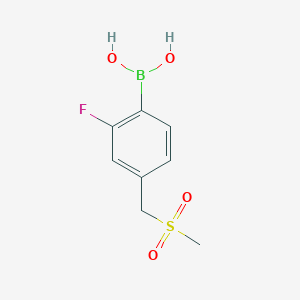

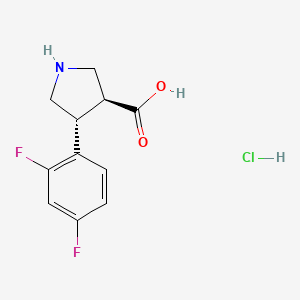

![molecular formula C18H14FN3O2 B2981425 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone CAS No. 941917-62-0](/img/structure/B2981425.png)

4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Pyrrolidinone is a class of organic compounds that contain a pyrrolidinone moiety, which is a five-membered lactam with a nitrogen atom and a carbonyl group .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves the cyclization of hydrazides . Pyrrolidinones can be synthesized through various methods, including the cyclization of gamma-amino acids .Molecular Structure Analysis

1,2,4-Oxadiazoles have a planar structure with conjugated double bonds, which can participate in pi stacking interactions . Pyrrolidinones have a five-membered ring structure with a carbonyl group and a nitrogen atom .Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo various chemical reactions, such as nucleophilic substitution and ring-opening reactions . Pyrrolidinones can participate in a variety of reactions, including condensation, reduction, and ring-opening reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, 1,2,4-oxadiazole derivatives generally have good thermal and chemical stability due to their aromatic nature .Scientific Research Applications

Antimicrobial and Antitubercular Activity

- Novel fluorinated pyrazole derivatives incorporating 1,3,4-oxadiazole motifs have demonstrated significant antimicrobial activity, including antibacterial and antifungal properties, with specific compounds showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA) (Desai et al., 2016).

- Another study synthesized oxadiazole derivatives with remarkable anti-tuberculosis activity, highlighting their potential as antimicrobial agents (S.V et al., 2019).

Anticancer Properties

- Research on 3-aryl-5-aryl-1,2,4-oxadiazoles has identified novel apoptosis inducers with potential as anticancer agents, with specific compounds showing activity in breast and colorectal cancer cell lines (Zhang et al., 2005).

Organic Light-Emitting Diodes (OLEDs)

- M-terphenyl oxadiazole derivatives have been synthesized and utilized as effective electron-transporting and exciton-blocking materials in blue, green, and red phosphorescent OLEDs, showing high efficiency and low roll-off (Shih et al., 2015).

Fluorescent Sensors

- Heteroatom-containing organic fluorophores based on 1,3,4-oxadiazole have been developed for reversible fluorescent pH sensing, demonstrating their utility in detecting acidic and basic organic vapors (Yang et al., 2013).

Material Science

- New fluorinated poly(1,3,4-oxadiazole-ether-imide)s have been synthesized, offering high thermal stability and fluorescence properties, suitable for applications in thin coatings and electronic devices (Hamciuc et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O2/c19-15-9-5-4-8-14(15)17-20-18(24-21-17)12-10-16(23)22(11-12)13-6-2-1-3-7-13/h1-9,12H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBYLRSDBXRYLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2981342.png)

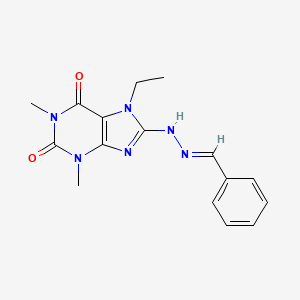

![2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid](/img/structure/B2981344.png)

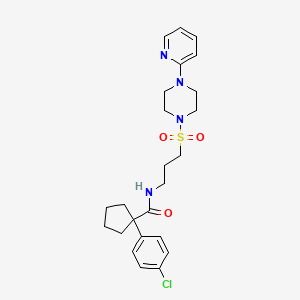

![(1S,2R)-2-[(4S)-2-methyl-4-{1-[(1-{4-[(pyridin-4-yl)sulfonyl]phenyl}azetidin-3-yl)methyl]piperidin-4-yl}-1,2,3,4-tetrahydroisoquinolin-4-yl]cyclopentyl methylcarbamate](/img/structure/B2981345.png)

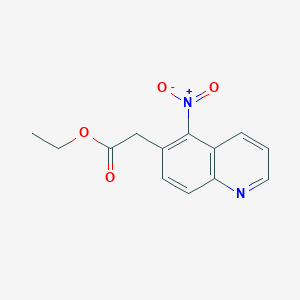

![N-(3,4-dimethylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2981346.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2981349.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2981355.png)

![4-[(2,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B2981359.png)

![1-[[4-(Trifluoromethyl)phenyl]methylamino]-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol](/img/structure/B2981364.png)

![5-[(3,4-Dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole](/img/structure/B2981365.png)